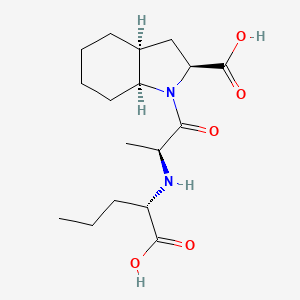

Perindoprilat

Vue d'ensemble

Description

Le perindoprilat est le métabolite actif du prod médicament perindopril, qui appartient à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA). Il est principalement utilisé dans le traitement de l'hypertension artérielle, de l'insuffisance cardiaque congestive légère à modérée et pour réduire le risque cardiovasculaire chez les patients hypertendus ou post-infarctus du myocarde . Le this compound agit en inhibant la conversion de l'angiotensine I en angiotensine II, un régulateur clé de la pression artérielle .

Applications De Recherche Scientifique

Perindoprilat has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.

Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and reducing cardiovascular risk.

Industry: Used in the development of pharmaceutical formulations and as a reference standard in quality control .

Mécanisme D'action

Target of Action

Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Perindopril, the prodrug, is rapidly metabolized in the liver to this compound following oral administration . The pharmacokinetics of this compound are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite this compound is cleared by the kidneys . Ageing is associated with increased serum this compound concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, this compound has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to this compound . Additionally, renal function can impact the clearance of this compound . Therefore, conditions affecting the liver or kidneys could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. This compound interacts with ACE by binding to its active site, preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II . Additionally, this compound enhances the levels of bradykinin, a vasodilator, by inhibiting its degradation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, leading to improved blood flow and reduced blood pressure. Furthermore, this compound influences cell signaling pathways, including the renin-angiotensin-aldosterone system (RAAS), and modulates gene expression related to vascular tone and inflammation . This compound also affects cellular metabolism by altering the balance of electrolytes and fluid within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ACE, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the bloodstream. As a result, the vasoconstrictive effects of angiotensin II are diminished, leading to vasodilation and reduced blood pressure . Additionally, this compound’s inhibition of ACE increases the levels of bradykinin, which further contributes to vasodilation and improved blood flow .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various storage conditions, including room temperature, refrigeration, and freezing . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving vascular function over extended periods. Degradation of this compound can occur under extreme conditions, such as prolonged exposure to high temperatures .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hypotension, electrolyte imbalances, and renal dysfunction . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the renin-angiotensin-aldosterone system (RAAS). It interacts with ACE, inhibiting the conversion of angiotensin I to angiotensin II and reducing the levels of angiotensin II in the bloodstream . Additionally, this compound affects the metabolism of bradykinin by inhibiting its degradation, leading to increased levels of this vasodilator . These interactions play a crucial role in regulating blood pressure and vascular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins . Within cells, this compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target tissues . The localization and accumulation of this compound within tissues are influenced by its binding affinity to ACE and other cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with ACE and other target proteins . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles or regions within the cell, affecting its efficacy and interactions with other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le perindoprilat est synthétisé à partir du perindopril par hydrolyse. Le perindopril lui-même est synthétisé via un processus en plusieurs étapes impliquant la condensation d'un dérivé d'indoline avec un dérivé d'acide aminé, suivie d'une estérification et d'une hydrolyse ultérieure pour donner le this compound .

Méthodes de production industrielle

La production industrielle de this compound implique la synthèse à grande échelle du perindopril, suivie de son hydrolyse dans des conditions contrôlées. Le processus comprend généralement des étapes telles que l'estérification, l'hydrolyse et la purification pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le perindoprilat subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Conversion du perindopril en this compound.

Oxydation et réduction : Bien que moins fréquentes, ces réactions peuvent se produire dans des conditions spécifiques.

Substitution : Implique le remplacement de groupes fonctionnels dans la molécule

Réactifs et conditions courants

Hydrolyse : Implique généralement de l'eau ou des solutions aqueuses en conditions acides ou basiques.

Oxydation : Peut impliquer des réactifs comme le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Peut impliquer des agents réducteurs tels que le borohydrure de sodium

Principaux produits

Le principal produit d'intérêt est le this compound lui-même, qui est obtenu par hydrolyse du perindopril. D'autres produits secondaires peuvent inclure divers intermédiaires et sous-produits formés pendant les processus de synthèse et d'hydrolyse .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ECA et les voies biochimiques associées.

Biologie : Investigué pour ses effets sur les processus cellulaires et les interactions avec diverses biomolécules.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement de l'hypertension, de l'insuffisance cardiaque et la réduction du risque cardiovasculaire.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence dans le contrôle qualité .

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière compétitive l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II. En diminuant les niveaux d'angiotensine II, le this compound réduit la pression artérielle et atténue les effets presseurs de l'angiotensine II. Cette inhibition entraîne également une augmentation des niveaux de bradykinine, ce qui contribue encore à ses effets antihypertenseurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Énalaprilate : Un autre inhibiteur de l'ECA aux utilisations thérapeutiques similaires.

Lisinopril : Un inhibiteur de l'ECA à action prolongée utilisé pour traiter l'hypertension et l'insuffisance cardiaque.

Ramiprilate : Le métabolite actif du ramipril, utilisé pour des indications similaires .

Unicité

Le perindoprilat est unique en raison de sa forte affinité tissulaire et de sa longue durée d'action. Il a été démontré qu'il était efficace pour réduire les événements cardiovasculaires chez les patients atteints de maladie coronarienne stable, ce qui en fait un agent thérapeutique précieux dans la prise en charge des affections cardiovasculaires .

Propriétés

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAIHABQVKJNIY-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869249 | |

| Record name | Perindoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95153-31-4 | |

| Record name | Perindoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindoprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

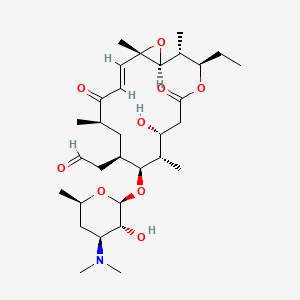

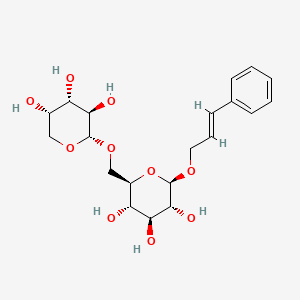

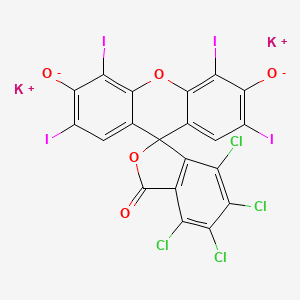

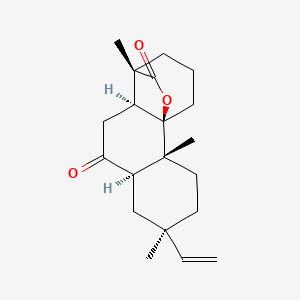

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.